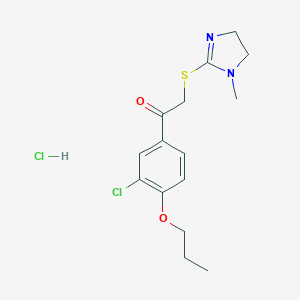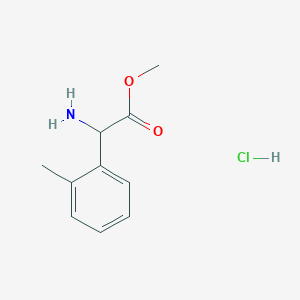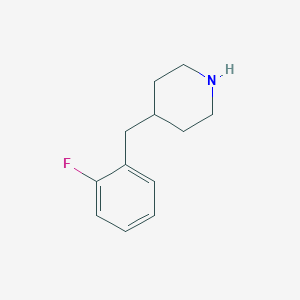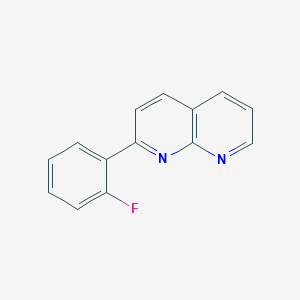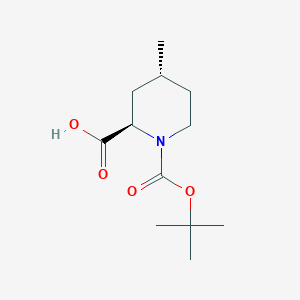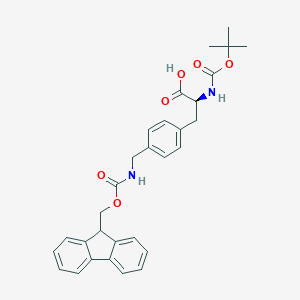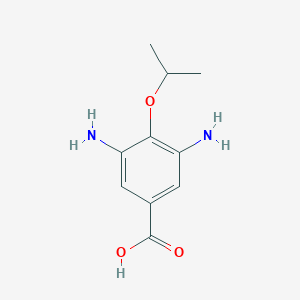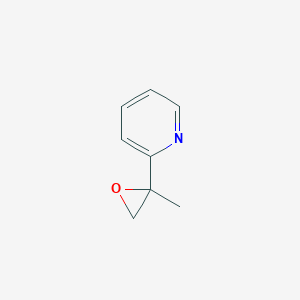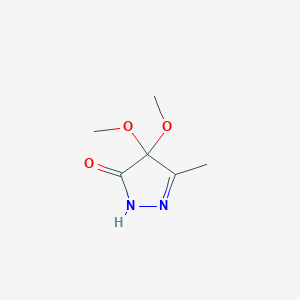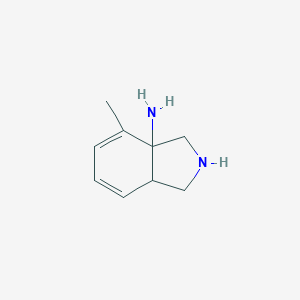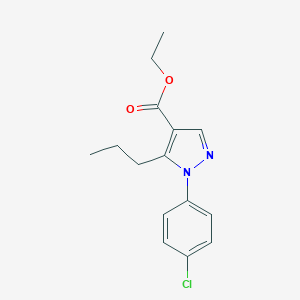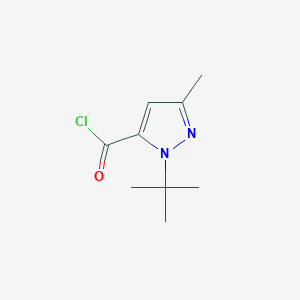
5-Isopentylisoxazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Isopentylisoxazol-3(2H)-one is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one nitrogen and one oxygen atom.
准备方法
Synthetic Routes and Reaction Conditions
5-Isopentylisoxazol-3(2H)-one can be synthesized through various methods. One common approach involves the cyclization of β-keto esters with hydroxylamine . This method typically requires maintaining a pH of around 10 throughout the reaction and quenching the reaction mixture with a strong mineral acid to suppress the formation of 5-isoxazolones .
Another method involves the use of acyl Meldrum’s acids, which, upon aminolysis with N,O-bis(tert-butoxycarbonyl)hydroxylamine, lead to the formation of N,O-diBoc-protected β-keto hydroxamic acids. These acids can then be cyclized to 5-substituted 3-isoxazolols without forming any byproducts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反应分析
Types of Reactions
5-Isopentylisoxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
科学研究应用
5-Isopentylisoxazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: The compound is used in the development of new materials and agrochemicals.
作用机制
The mechanism of action of 5-Isopentylisoxazol-3(2H)-one involves its interaction with specific molecular targets. For instance, it can act as an agonist or antagonist at various receptor sites, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
相似化合物的比较
Similar Compounds
5-Methyl-3-isoxazolol: Known for its use as a soil fungicide and growth promoter.
Muscimol: A naturally occurring compound that acts as a GABA receptor agonist.
Ibotenic Acid: Another naturally occurring compound with neuroactive properties.
Uniqueness
5-Isopentylisoxazol-3(2H)-one is unique due to its specific isopentyl substitution, which can influence its biological activity and chemical reactivity. This substitution can make it more or less effective in various applications compared to other isoxazole derivatives .
属性
CAS 编号 |
192439-68-2 |
|---|---|
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC 名称 |
5-(3-methylbutyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C8H13NO2/c1-6(2)3-4-7-5-8(10)9-11-7/h5-6H,3-4H2,1-2H3,(H,9,10) |
InChI 键 |
HXVJQVLSGXGIGU-UHFFFAOYSA-N |
SMILES |
CC(C)CCC1=CC(=O)NO1 |
规范 SMILES |
CC(C)CCC1=CC(=O)NO1 |
同义词 |
3(2H)-Isoxazolone,5-(3-methylbutyl)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


